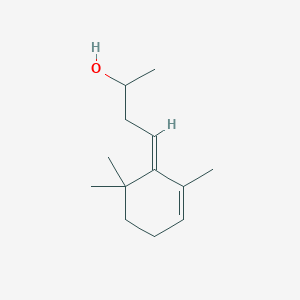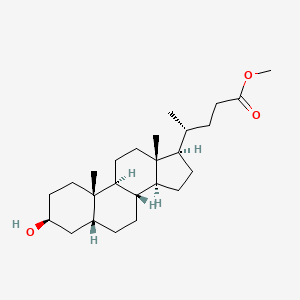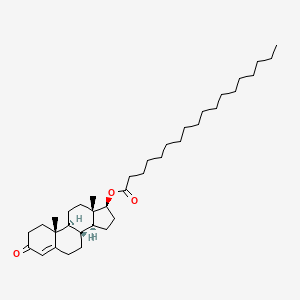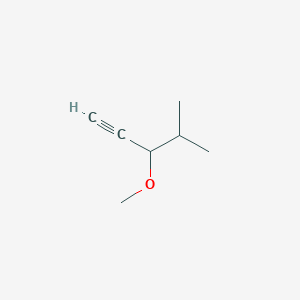
(Z)-retro-a-Ionol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-retro- is a stereoisomeric compound characterized by the presence of a double bond with substituents on the same side, denoted by the “Z” (from German “zusammen” meaning “together”). This geometric configuration can significantly influence the compound’s physical and chemical properties, making it distinct from its “E” (entgegen, meaning “opposite”) counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-retro- compounds typically involves methods that ensure the selective formation of the Z-isomer. One common approach is the use of stereoselective catalytic hydrogenation of alkenes. This process often employs catalysts such as palladium or platinum under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of (Z)-retro- compounds may involve large-scale catalytic processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the Z-isomer from any E-isomer byproducts .
化学反応の分析
Types of Reactions
(Z)-retro- compounds can undergo various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often employing hydrogen gas in the presence of a metal catalyst.
Substitution: Commonly involving halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction typically produces alkanes or alcohols .
科学的研究の応用
Chemistry
In chemistry, (Z)-retro- compounds are often used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry can influence reaction pathways and product distributions .
Biology
Biologically, (Z)-retro- compounds may interact with enzymes and receptors in a stereospecific manner, affecting biological activity and efficacy. This makes them valuable in drug design and development .
Medicine
In medicine, (Z)-retro- compounds can serve as active pharmaceutical ingredients (APIs) or as precursors in the synthesis of APIs. Their stereochemistry can impact the pharmacokinetics and pharmacodynamics of the drugs .
Industry
Industrially, (Z)-retro- compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. Their unique properties can enhance the performance and stability of these products .
作用機序
The mechanism of action of (Z)-retro- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The Z-configuration can influence the binding affinity and selectivity of the compound, thereby modulating its biological effects. For example, in drug design, the Z-isomer may exhibit higher potency or reduced side effects compared to the E-isomer .
類似化合物との比較
Similar Compounds
(E)-retro-: The E-isomer of the same compound, with substituents on opposite sides of the double bond.
Cis-trans Isomers: Other geometric isomers with similar structural features but different spatial arrangements.
Uniqueness
The uniqueness of (Z)-retro- compounds lies in their stereochemistry, which can significantly influence their physical, chemical, and biological properties. This makes them distinct from their E-isomers and other geometric isomers, often resulting in different reactivity and biological activity .
Conclusion
(Z)-retro- compounds are a fascinating class of stereoisomers with unique properties and diverse applications in chemistry, biology, medicine, and industry. Their preparation, reactivity, and mechanism of action are influenced by their Z-configuration, making them valuable in various scientific and industrial fields.
特性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC名 |
(4E)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8- |
InChIキー |
BNZGHWQRSDLGKB-WQLSENKSSA-N |
異性体SMILES |
CC\1=CCCC(/C1=C\CC(C)O)(C)C |
正規SMILES |
CC1=CCCC(C1=CCC(C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)

![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)






![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
